molecular formula C11H10O2 B083668 4,7-Dimethylcoumarin CAS No. 14002-90-5

4,7-Dimethylcoumarin

Cat. No. B083668
CAS RN: 14002-90-5
M. Wt: 174.2 g/mol
InChI Key: MUMAHEBVYSIROC-UHFFFAOYSA-N
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Description

4,7-Dimethylcoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is a colorless crystalline substance . It is also known as 4,7-dimethylchromen-2-one .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethylcoumarin has been analyzed in several studies. For example, one study investigated the structure and structural changes due to ionization of the isolated 7-hydroxy-4-methylcoumarin dimer . Another study determined the crystal structure of the β-CD–4,7-dimethylcoumarin complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dimethylcoumarin have been documented in various sources. For instance, PubChem provides information on its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and other computed properties .

Scientific Research Applications

  • Supramolecular Photochemical Systems : A study by Brett, Alexander, and Stezowski (2000) explored the structural aspects of β-cyclodextrin–4,7-dimethylcoumarin inclusion complexes. These complexes were described as “reaction nano-vessels,” useful in photodimerization reactions and for understanding guest molecule interactions in crystal packing. This suggests potential applications in photochemical systems and nanotechnology (Brett, Alexander, & Stezowski, 2000).

  • Structural Characterization and Synthesis Methods : Ostrowska et al. (2016) focused on the structural characterization of 4,7-dimethylcoumarin derivatives using X-ray and NMR techniques. These compounds showed varied polymorphism, influencing their physical properties. This indicates applications in material sciences, particularly in understanding the structural properties of coumarin derivatives (Ostrowska et al., 2016).

  • Cytotoxicity and Cancer Research : A study by Ostrowska et al. (2017) synthesized bromo derivatives of 5-hydroxycoumarin, including 4,7-dimethylcoumarin derivatives, to evaluate their cytotoxicity against cancer cell lines. The results indicate potential therapeutic applications in cancer research (Ostrowska et al., 2017).

  • Anti-Inflammatory Evaluation : Pandey et al. (2010) investigated PEGylated 4,8-dimethylcoumarin derivatives for their anti-inflammatory activities. These derivatives inhibited ICAM-1 expression in human endothelial cells, suggesting their use in treating inflammatory disorders (Pandey et al., 2010).

  • Laser Tunability Enhancement : Gutfeld, Welber, and Tynan (1970) found that the fluorescence and laser tunability of 4,6-dimethylcoumarin could be enhanced by acidification, suggesting its application in laser technology and optical materials (Gutfeld, Welber, & Tynan, 1970).

  • MAO Inhibitors : Gnerre et al. (2000) tested a series of coumarin derivatives, including 4,7-dimethylcoumarin, for their inhibitory activity on monoamine oxidase A and B. These findings highlight their potential as therapeutic agents in treating neurological disorders (Gnerre et al., 2000).

  • Anti-Larvicidal and Anti-Bacterial Activities : Prabha and Nagarajan (2016) studied the anti-larvicidal and anti-bacterial effects of 4,7-dimethylcoumarin, indicating potential applications in pest control and antimicrobial treatments (Prabha & Nagarajan, 2016).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of 4,7-Dimethylcoumarin. For example, one safety data sheet advises avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research directions for 4,7-Dimethylcoumarin could include further exploration of its biological activities, such as its anticancer activity, and the development of new analogues with a strong anticancer effect and reduced potential side effects . Additionally, the use of cambial meristematic cell (CMC) suspension cultures as a new biotransformation system for 4,7-Dimethylcoumarin could be investigated .

properties

IUPAC Name

4,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMAHEBVYSIROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312486
Record name 4,7-dimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethylcoumarin

CAS RN

14002-90-5
Record name 4,7-Dimethylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14002-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
TJ Brett, JM Alexander, JJ Stezowski - Journal of the Chemical Society …, 2000 - pubs.rsc.org
As part of an ongoing structural study of supramolecular photochemical β-cyclodextrin(β-CD)–coumarin derivatives systems the crystal structure of the β-CD–4,7-dimethylcoumarin …
Number of citations: 29 pubs.rsc.org
I Prabha, NS Nagarajan - Research Journal of Pharmacy and …, 2016 - indianjournals.com
The simple coumarins such as 7-hydroxy-4-methylcoumarin,7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-…
Number of citations: 7 www.indianjournals.com
K Ostrowska, A Leśniak, U Karczyńska… - Bioorganic …, 2020 - Elsevier
Molecular docking studies using appropriate 5-HT 1A , 5-HT 2A and D 2 receptors models were used to design sixteen new 5-hydroxycoumarin derivatives with piperazine moiety (3–18…
Number of citations: 9 www.sciencedirect.com
K Ostrowska, E Hejchman, Ł Dobrzycki… - Journal of Molecular …, 2015 - Elsevier
5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin (1) and 6-acetyl-5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin (2) were synthesized in a traditional way and microwave-…
Number of citations: 5 www.sciencedirect.com
K Ostrowska, E Hejchman, D Maciejewska… - Monatshefte für Chemie …, 2015 - Springer
A new series of hydroxycoumarin derivatives has been synthesized using conventional synthesis. The syntheses were accelerated by microwave assistance. Yields in both cases were …
Number of citations: 19 link.springer.com
K Ostrowska, D Maciejewska, Ł Dobrzycki… - Journal of Molecular …, 2016 - Elsevier
5-[2-(N,N-dimethylamino)ethoxy]-4,7-dimethylcoumarin (1) and 6-acetyl-5-[2-(N,N-dimethylamino)ethoxy]-4,7-dimethylcoumarin (2), structurally related, were synthesized using both …
Number of citations: 4 www.sciencedirect.com
I Jerković, Z Marijanović - Chemistry & biodiversity, 2010 - Wiley Online Library
Salix spp. nectar honey volatiles of Croatian origin were analyzed by headspace solid‐phase microextraction (HS‐SPME) and ultrasonic solvent extraction (USE), followed by gas …
Number of citations: 32 onlinelibrary.wiley.com
M Priya, SK Sripathi, P Lalitha - Journal of Chemical and …, 2018 - researchgate.net
The objective of the present investigation was to synthesize nitro and bromo derivatives of 4-hydroxycoumarins, 4, 7-dihydroxycoumarins and their C-methylated derivatives by …
Number of citations: 1 www.researchgate.net
FM Dean, E Evans, A Robertson - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… 1947, 25, A , 364) that 3-bromo-5-hydroxy-4 : 7-dimethylcoumarin (X) is smoothly converted into 5-hydroxy-3 : 6-dimethylcoumarilic acid (XI) by aqueous alkali has been confirmed, the …
Number of citations: 12 pubs.rsc.org
PL Benneville, R Connor - Journal of the American Chemical …, 1940 - ACS Publications
The behavior of 4, 7-dimethylcoumarin (I) over Raney nickel was of particular significance regarding the mechanism of hexahydrochroman formation. While coumarin gives …
Number of citations: 14 pubs.acs.org

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